N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide
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Overview
Description
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide is a complex organic compound that features a benzothiadiazole moiety, a sulfonamide group, and a bromobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid.
Introduction of the Sulfonyl Group: The benzothiadiazole is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation Reaction: The sulfonyl chloride is reacted with ethylenediamine to form the sulfonamide linkage.
Bromination: Finally, the compound is brominated using bromine or N-bromosuccinimide to introduce the bromine atom on the benzamide ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Reduction: Reduction reactions can target the nitro groups in the benzothiadiazole moiety.
Substitution: The bromine atom on the benzamide ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine
- Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Uniqueness
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C15H13BrN4O3S2 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2-bromobenzamide |
InChI |
InChI=1S/C15H13BrN4O3S2/c16-11-5-2-1-4-10(11)15(21)17-8-9-18-25(22,23)13-7-3-6-12-14(13)20-24-19-12/h1-7,18H,8-9H2,(H,17,21) |
InChI Key |
ZQOPWFBEKAZZLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NSN=C32)Br |
Origin of Product |
United States |
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